Carbamimidoylazanium Chloride
Description
Properties
Molecular Formula |
CH6ClN3 |
|---|---|
Molecular Weight |
95.53 g/mol |
IUPAC Name |
diaminomethylideneazanium;chloride |
InChI |
InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H |
InChI Key |
PJJJBBJSCAKJQF-UHFFFAOYSA-N |
SMILES |
C(=[NH2+])(N)N.[Cl-] |
Canonical SMILES |
C(=[NH2+])(N)N.[Cl-] |
Origin of Product |
United States |
Scientific Research Applications
Protein Denaturation and Refolding
One of the primary uses of guanidinium chloride is as a chaotropic agent , which disrupts hydrogen bonding and stabilizes protein structures. This property is crucial for:
- Denaturation : It unfolds proteins, allowing researchers to study their structure and function.
- Refolding : After denaturation, proteins can be refolded into their active forms, essential for enzyme studies and therapeutic protein production .
Nucleic Acid Studies
Guanidinium chloride is also utilized in nucleic acid extraction protocols. Its chaotropic nature helps in:
- Isolating RNA and DNA : It facilitates the solubilization of nucleic acids from cellular debris, enhancing the yield and purity of isolated samples.
- Inhibiting RNase Activity : The compound effectively inhibits ribonucleases, protecting RNA during extraction processes .
Textile and Fiber Processing
In the textile industry, guanidinium chloride is employed as a chemical agent in the processing of natural fibers. Its ability to modify fiber properties enhances dye uptake and improves overall fabric quality .
Water Treatment
The compound is used in water treatment processes due to its effectiveness as a pH regulator. It helps maintain optimal conditions for various chemical reactions in water purification systems .
Drug Formulation
Guanidinium chloride plays a role in drug formulation, particularly in stabilizing proteins used in therapeutic applications. Its properties are beneficial for:
- Formulating Biologics : Ensuring the stability of protein-based drugs during storage and transport.
- Enhancing Bioavailability : Improving the solubility of poorly soluble drugs through complexation .
Case Study 1: Protein Refolding
A study conducted on the refolding of lysozyme demonstrated that guanidinium chloride concentrations significantly influenced the yield of active enzyme recovery. The research indicated that optimal refolding conditions using guanidinium chloride resulted in up to 70% recovery of enzymatic activity after denaturation .
Case Study 2: RNA Isolation
In a comparative analysis of RNA extraction methods, guanidinium chloride was found to outperform traditional methods by yielding higher quality RNA with less degradation. This study highlighted its effectiveness in preserving RNA integrity during extraction from challenging samples like plant tissues .
Comparison with Similar Compounds
Guanidinium Salts (Anion Variation)
Guanidinium chloride belongs to a family of guanidinium salts with varying anions, which influence their physical and chemical properties:
Key Difference : The chloride variant has superior water solubility compared to carbonate or sulfate derivatives, making it preferable in biochemical applications.
Imidazolium Chloride
Imidazolium chloride (C₃H₅N₂Cl), a heterocyclic ammonium salt, serves as a catalyst in transamidation reactions . For instance, in the synthesis of benzamides, HCl (as a catalyst) achieved a 46% yield under optimized conditions (DMA solvent, 150°C), while H₂SO₄ yielded 52% .
Comparison with Guanidinium Chloride :
- Structure : Imidazolium chloride contains a five-membered aromatic ring, whereas guanidinium chloride has a planar, resonance-stabilized guanidine group.
- Application : Imidazolium salts are tailored for catalysis in organic reactions , while guanidinium chloride is primarily used for biomolecule denaturation .
Cetylpyridinium Chloride
Cetylpyridinium chloride (C₂₁H₃₈NCl), a quaternary ammonium compound, acts as a cationic surfactant and antiseptic . Its molar mass is 340.00 g/mol , with a melting point of 77°C and high water solubility .
Key Differences :
Benzimidazole Derivatives (Hydrochloride Salts)
Benzimidazole hydrochlorides, such as 2-(aminomethyl)benzimidazole dihydrochloride (C₈H₁₀Cl₂FN₃), are bioactive compounds used in medicinal chemistry. They are synthesized via condensation reactions, often employing reagents like N,N-dimethylchlorosulfitemethaniminium chloride (SOCl₂-DMF) .
Comparison :
- Structure : Benzimidazoles feature fused benzene and imidazole rings, contrasting with guanidinium chloride’s linear structure.
- Application : These derivatives are antifungal and antibacterial agents , whereas guanidinium chloride lacks direct therapeutic use .
Comparative Data Table
| Compound | Chemical Formula | Molar Mass (g/mol) | Melting Point (°C) | Solubility (Water) | Primary Application |
|---|---|---|---|---|---|
| Carbamimidoylazanium chloride | CH₆N₃Cl | 95.53 | 182.3 | 57.318 g/100 mL (20°C) | Protein denaturation |
| Imidazolium chloride | C₃H₅N₂Cl | 104.54 | Not reported | Soluble in polar solvents | Organic catalysis |
| Cetylpyridinium chloride | C₂₁H₃₈NCl | 340.00 | 77 | Highly soluble | Antiseptic, surfactant |
| Guanidinium sulfate | CH₆N₃·H₂SO₄ | 194.20 | Decomposes | Low in organic solvents | Industrial processes |
Research Findings and Key Takeaways
Catalytic Efficiency : While imidazolium chloride achieves moderate yields (~50%) in transamidation, guanidinium chloride’s role in such reactions is less documented, suggesting niche applications .
Structural Influence : The planar guanidine group enables strong hydrogen bonding, critical for denaturing proteins, whereas aromatic rings in imidazolium/pyridinium salts enhance catalytic or surfactant activity .
Safety Profile: Guanidinium chloride is odorless and non-flammable, contrasting with cetylpyridinium chloride, which requires caution due to irritant properties .
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC/IC. Apply ANOVA with post-hoc tests (Tukey, Bonferroni) for multi-group comparisons. Report confidence intervals and effect sizes. Validate assumptions (normality, homoscedasticity) via residual plots or Kolmogorov-Smirnov tests .
Data Presentation Guidelines
- Tables : Include spectral assignments (e.g., NMR shifts) with error margins and comparative literature values. For stability studies, tabulate degradation rates under varying conditions.
- References : Cite primary literature for synthetic methods and spectral data. Use databases (ChEMBL, CSD) for structural validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
